1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine
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Overview
Description
1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its stability and versatility in various chemical reactions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine can be synthesized through a multi-step process involving the following steps:
Formation of Benzyl Azide: Benzyl chloride reacts with sodium azide to form benzyl azide.
Cycloaddition Reaction: The benzyl azide undergoes a cycloaddition reaction with an alkyne in the presence of a copper catalyst to form the triazole ring.
Methylation: The triazole compound is then methylated using methyl iodide to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxides of the triazole compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions and enhance catalytic reactions.
Biology: The compound is used in bioconjugation techniques to label proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine involves its ability to stabilize metal ions in coordination complexes. The triazole ring provides a strong binding site for metal ions, preventing their disproportionation and oxidation. This stabilization enhances the catalytic activity of the metal ions in various chemical reactions .
Comparison with Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound has three triazole rings and is used as a ligand in coordination chemistry.
1-Benzyl-1H-1,2,3-triazole: A simpler triazole compound with similar binding properties.
1-Methyl-1H-1,2,3-triazole: Another triazole derivative with different substituents.
Uniqueness: 1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which provides distinct binding properties and reactivity. Its ability to stabilize metal ions without requiring an inert atmosphere or anhydrous conditions makes it particularly valuable in various chemical applications .
Properties
IUPAC Name |
1-benzyl-N-methyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTZXKWPVUWABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN(N=N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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